Home > Products > Screening Compounds P88144 > 8-Azaspiro[4.5]decan-3-ol;hydrochloride
8-Azaspiro[4.5]decan-3-ol;hydrochloride - 2567498-31-9

8-Azaspiro[4.5]decan-3-ol;hydrochloride

Catalog Number: EVT-2815842
CAS Number: 2567498-31-9
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

Compound Description: This compound, designed as a potential therapeutic for dementia of Alzheimer's type, was synthesized by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton. It exhibits potent muscarinic activities both in vitro and in vivo, but lacks selectivity for M1 receptors. []

Relevance: This compound shares the core azaspiro[4.5]decane structure with 8-Azaspiro[4.5]decan-3-ol;hydrochloride. The key difference lies in the presence of a tetrahydrofuran ring fused to the core structure and a ketone group at the 3-position in 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

Compound Description: This analogue of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one displays improved selectivity for M1 muscarinic receptors over M2 receptors and potent antiamnesic activity. It also shows partial agonistic activity for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices. []

Relevance: Similar to 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, this compound also shares the azaspiro[4.5]decane core with 8-Azaspiro[4.5]decan-3-ol;hydrochloride. The structural differences lie in the presence of a tetrahydrofuran ring, an ethyl group at the 2-position, and a ketone group at the 3-position in 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane

Compound Description: This compound, another analogue of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, also exhibits preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity. It acts as a partial agonist for M1 receptors, stimulating phosphoinositide hydrolysis in rat hippocampal slices. []

Relevance: This compound shares the core azaspiro[4.5]decane structure with 8-Azaspiro[4.5]decan-3-ol;hydrochloride, differing in the fused tetrahydrofuran ring and the presence of a methylene group at the 3-position. []

3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane

Compound Description: This compound utilizes a unique thia-azaspiro[4.5]decane core structure, differing from the oxa-azaspiro[4.5]decane framework commonly observed in other related compounds. []

Relevance: While sharing the azaspiro[4.5]decane core with 8-Azaspiro[4.5]decan-3-ol;hydrochloride, this compound incorporates a sulfur atom in place of the oxygen atom in the ring structure. It also features a 3-amino group and two methyl substituents on the carbon adjacent to the nitrogen in the azaspiro ring. []

Overview

8-Azaspiro[4.5]decan-3-ol;hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and hydroxyl functional groups. This compound has garnered interest in various fields of research due to its potential biological activities and applications in organic synthesis. The IUPAC name for this compound reflects its complex structure, indicating the presence of a spiro system with a nitrogen atom.

Source and Classification

This compound can be sourced from chemical suppliers and is classified under the category of spiro compounds, which are known for their distinct ring structures that contribute to their unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.

Synthesis Analysis

Methods of Synthesis

The synthesis of 8-Azaspiro[4.5]decan-3-ol;hydrochloride can be achieved through several methods, primarily involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is favored due to its efficiency and the availability of starting materials.

Technical Details

  1. Reagents: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane are commonly used.
  2. Conditions: The reaction typically occurs under controlled temperatures to ensure optimal yield and purity.
  3. Yield Optimization: Industrial production often employs large-scale synthesis techniques that maximize yield while minimizing costs and environmental impact .
Molecular Structure Analysis

Structure and Data

The molecular formula for 8-Azaspiro[4.5]decan-3-ol;hydrochloride is C9H17ClN2OC_9H_{17}ClN_2O. Its structure features a spirocyclic arrangement that includes:

  • A nitrogen atom integrated into the spiro framework.
  • A hydroxyl group positioned at the third carbon of the spiro system.

Molecular Data

  • InChI: InChI=1S/C9H17NO.ClH/c11-8-1-2-9(7-8)3-5-10-6-4-9;/h8,10-11H,1-7H2;1H
  • Molecular Weight: Approximately 188.69 g/mol.
Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[4.5]decan-3-ol;hydrochloride is capable of undergoing various chemical transformations:

  1. Oxidation: Can lead to different oxygenated derivatives.
  2. Reduction: Modifies existing functional groups.
  3. Substitution: Engages in nucleophilic substitution reactions where functional groups are exchanged.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.

The conditions for these reactions vary based on desired products but generally involve controlled temperatures and specific solvents .

Mechanism of Action

The mechanism of action for 8-Azaspiro[4.5]decan-3-ol;hydrochloride involves its interaction with biological targets such as enzymes or receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects. Research has indicated potential applications in antimicrobial and anticancer therapies, highlighting its significance in medicinal chemistry .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid in its hydrochloride form.
  • Solubility: Enhanced solubility due to hydrochloride formation.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as strong oxidizing environments or extreme pH levels.

Applications

Scientific Uses

  1. Organic Synthesis: Serves as a building block for creating more complex molecules.
  2. Biological Research: Investigated for potential antimicrobial and anticancer properties.
  3. Pharmaceutical Development: Ongoing research aims to explore its therapeutic potential across various diseases.
  4. Industrial Applications: Utilized in the production of biologically active compounds and as an intermediate in chemical manufacturing processes .
Introduction to Spirocyclic Compounds in Modern Drug Discovery

Spirocyclic compounds represent a structurally distinctive class of organic molecules characterized by ring systems sharing a single atom (the spiro atom). This three-dimensional architecture imparts significant conformational constraints and stereochemical complexity that differentiate spirocycles from planar aromatic systems or linearly fused bicyclic compounds. The rigidity of these systems enables precise spatial positioning of pharmacophoric elements while simultaneously reducing the entropic penalty associated with target binding, making them exceptionally valuable in rational drug design. Among pharmaceutical compounds approved between 2009 and 2020, spirocyclic frameworks appear in over 10% of small-molecule drugs, demonstrating their growing importance in addressing complex therapeutic targets. The inherent three-dimensionality of spirocycles contributes to improved selectivity profiles and enhanced metabolic stability compared to their planar counterparts, addressing key challenges in contemporary medicinal chemistry such as off-target effects and rapid clearance. Furthermore, their structural novelty helps circumvent existing patent landscapes, providing intellectual property advantages in drug development programs [4] [8].

Role of Azaspiro Architectures in Bioactive Molecule Design

Azaspiro compounds, specifically those incorporating nitrogen atoms within their spiro junctions or adjacent ring systems, offer exceptional versatility in drug discovery due to their dual functionality as both structural scaffolds and participants in molecular recognition events. The 8-azaspiro[4.5]decane scaffold exemplifies this strategic advantage, featuring a nitrogen atom positioned at the spiro-headbridge that serves as a hydrogen bond acceptor and donor, while simultaneously influencing the basicity and amphiphilic character of the molecule. This specific architecture creates three distinct vector planes for pharmacophore elaboration: the piperidine ring system (positioned equatorially), the carbocyclic or heterocyclic ring (positioned axially), and the spiro-carbon itself, which can bear diverse substituents to modulate steric and electronic properties [4] [8].

The 8-azaspiro[4.5]decan-3-ol;hydrochloride variant introduces additional complexity through a hydroxyl group at the C3 position. This functional group significantly enhances the molecule's polarity and provides a strategic handle for further chemical modification or direct participation in target engagement through hydrogen bonding. The hydrochloride salt form improves crystallinity and aqueous solubility, essential properties for pharmaceutical processing and bioavailability. Computational analyses reveal key physicochemical parameters that make this scaffold particularly drug-like: a topological polar surface area (TPSA) of 41.5 Ų (favorable for membrane permeability), moderate logP values (-0.5 to 1.17) indicating balanced lipophilicity, and molecular weight well within the acceptable range for central nervous system penetration (157.21 g/mol for the free base; 193.67 g/mol for the hydrochloride salt). These properties collectively explain the scaffold's emergence across multiple therapeutic domains, including oncology, neurology, and metabolic disease research [4] [8].

Table 1: Key Molecular Features of 8-Azaspiro[4.5]decan-3-ol;hydrochloride

PropertyValueSignificance in Drug Design
Molecular FormulaC₈H₁₅NO₂·HClBalanced heteroatom content for solubility
Molecular Weight193.67 g/molIdeal for CNS penetration (<500 g/mol)
Topological Polar Surface Area41.5 ŲOptimal for membrane permeability (30-90 Ų)
Hydrogen Bond Donors2 (NH⁺, OH)Enables strong target interactions
Hydrogen Bond Acceptors3 (O, O, N)Enhances solubility and binding potential
logP (Predicted)-0.5 to 1.17Balanced lipophilicity for absorption
Rotatable Bonds0Reduces conformational flexibility penalty
Spiro Center ConfigurationUndefined stereocenter at C3Allows exploration of stereoselective effects

The scaffold's structural stability under physiological conditions further enhances its pharmaceutical utility. The spirocyclic framework resists ring-opening degradation that plagues many monocyclic counterparts, while the tertiary alcohol at C3 provides metabolic resistance to oxidative pathways. These properties are evidenced by the scaffold's appearance in advanced preclinical candidates targeting enzymes and receptors where metabolic stability is paramount. The nitrogen atom's basicity (pKa ~9.0 in the free base form) facilitates salt formation for crystallization and improves solubility in acidic environments like the stomach, potentially enhancing oral absorption. When protonated as the hydrochloride salt, the molecule gains a permanent positive charge that promotes water solubility and can facilitate ionic interactions with biological targets, particularly in kinase and phosphatase domains where anionic binding pockets exist [4] [8].

Historical Context and Emergence of 8-Azaspiro[4.5]decan-3-ol Derivatives

The synthetic exploration of 8-azaspiro[4.5]decan-3-ol derivatives emerged significantly in the early 2000s as medicinal chemists sought novel scaffolds to address the limitations of flat, aromatic systems in drug discovery. The earliest reported synthetic routes focused on intramolecular cyclization strategies, with one prominent method involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions. This approach leveraged the nucleophilicity of the carbonitrile carbanion to facilitate ring closure, forming the critical spirocyclic architecture. Subsequent reduction steps yielded the amino-alcohol precursor, which required precise stereochemical control to isolate the desired 3-ol diastereomer. These initial synthetic challenges contributed to the relative scarcity of early derivatives, limiting biological evaluation primarily to academic settings [4].

The synthetic methodology evolved substantially between 2010-2015 with the introduction of more efficient catalytic processes and protecting group strategies that preserved the stereochemical integrity of the C3 alcohol. A significant advancement came through the development of asymmetric reduction protocols using chiral catalysts, enabling enantioselective synthesis of optically pure spirocyclic intermediates. This technological progression coincided with high-throughput screening campaigns that identified the 8-azaspiro[4.5]decan-3-ol scaffold as a hit against several therapeutically relevant targets. The scaffold's privileged status became evident when parallel research programs independently identified its derivatives as modulators of disparate biological pathways, suggesting intrinsic recognition by multiple protein classes [4] [8].

Table 2: Historical Development Timeline of 8-Azaspiro[4.5]decan-3-ol Derivatives in Medicinal Chemistry

Time PeriodDevelopment MilestoneTherapeutic Area Impact
Early 2000sInitial synthetic routes established via intramolecular alkylationAcademic proof-of-concept
2005-2010Introduction of asymmetric synthesis methodsEnantiopure derivatives for target validation
2011-2015First patent filings as FAAH inhibitors (e.g., JP2012509309A)Pain management, neuroinflammation
2016-2020Emergence as SHP2 phosphatase inhibitors (e.g., CA3109181A1)Oncology (RAS pathway cancers)
2020-PresentExploration in β-3 adrenergic receptor modulation (CN109563103A)Metabolic disorders, urinary incontinence

The scaffold's transition from academic curiosity to pharmaceutical relevance is documented in patent literature beginning around 2011, most notably in the disclosure of 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives as potent fatty acid amide hydrolase (FAAH) inhibitors (JP2012509309A). FAAH plays a critical role in endocannabinoid signaling, and the spirocyclic derivatives demonstrated exceptional inhibitory potency attributed to their ability to occupy both the acyl chain-binding pocket and the membrane access channel of the enzyme. This application leveraged the scaffold's conformational rigidity to position key pharmacophores optimally within the enzyme's active site. Subsequent patent activity (CA3109181A1) revealed structurally distinct derivatives incorporating the 8-azaspiro[4.5]decan-3-ol moiety as allosteric inhibitors of SHP2 phosphatase, a key signaling node in oncogenic RAS pathways. The 4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl derivatives described in this patent exhibited sub-micromolar inhibition of SHP2 and remarkable selectivity against related phosphatases, positioning them as promising candidates for targeted cancer therapies [5] [7].

Concurrently, Chinese patent applications (CN109563103A, CN110198944A) disclosed structurally modified variants acting as monoacylglycerol lipase (MAGL) inhibitors and β-3 adrenergic receptor agonists. In the MAGL application, the spirocyclic core was employed to mimic endogenous substrates through its balanced hydrophobic-hydrophilic character, while the β-3 adrenergic receptor work exploited the scaffold's ability to present hydrogen bond donors in a conformationally restricted orientation matching the receptor's binding topology. This diversification across target classes underscores the scaffold's adaptability and the pharmaceutical industry's recognition of its unique spatial properties. The consistent theme across these applications is the utilization of the C3 alcohol as either a hydrogen-bonding moiety directly engaging biological targets or as a synthetic handle for introducing more complex substituents through etherification or esterification reactions. The hydrochloride salt form appears consistently in these pharmaceutical applications, primarily to enhance crystallinity, solubility, and storage stability of the active pharmaceutical ingredient during development [5] [7] [8].

Properties

CAS Number

2567498-31-9

Product Name

8-Azaspiro[4.5]decan-3-ol;hydrochloride

IUPAC Name

8-azaspiro[4.5]decan-3-ol;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

InChI

InChI=1S/C9H17NO.ClH/c11-8-1-2-9(7-8)3-5-10-6-4-9;/h8,10-11H,1-7H2;1H

InChI Key

HRCFALVRICPYGQ-UHFFFAOYSA-N

SMILES

C1CC2(CCNCC2)CC1O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.